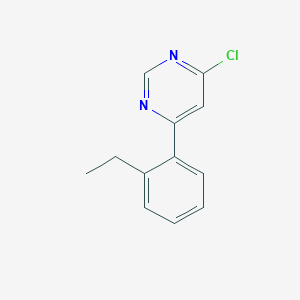

4-Chloro-6-(2-ethylphenyl)-pyrimidine

货号:

B8564100

分子量:

218.68 g/mol

InChI 键:

WMDBCQCRDHSSRL-UHFFFAOYSA-N

注意:

仅供研究使用。不适用于人类或兽医用途。

描述

Pyrimidines with chloro and aryl substituents at positions 4 and 6 are critical intermediates in medicinal chemistry, often serving as precursors for biologically active molecules.

属性

分子式 |

C12H11ClN2 |

|---|---|

分子量 |

218.68 g/mol |

IUPAC 名称 |

4-chloro-6-(2-ethylphenyl)pyrimidine |

InChI |

InChI=1S/C12H11ClN2/c1-2-9-5-3-4-6-10(9)11-7-12(13)15-8-14-11/h3-8H,2H2,1H3 |

InChI 键 |

WMDBCQCRDHSSRL-UHFFFAOYSA-N |

规范 SMILES |

CCC1=CC=CC=C1C2=CC(=NC=N2)Cl |

产品来源 |

United States |

相似化合物的比较

Key Observations :

- Chlorine at C4 is a common electrophilic site for nucleophilic substitution (e.g., phenolate or amine groups) .

- Aryl/heteroaryl groups at C6 (e.g., 3-methoxyphenyl, trifluoromethyl) enhance steric bulk and electronic effects, influencing reaction rates and biological target interactions .

- Piperazinyl substituents at C6 (as in ) are often used to improve blood-brain barrier penetration in neuroactive compounds.

Key Observations :

- Wy-14,643 demonstrates that chloro-pyrimidine derivatives can act as peroxisome proliferators, though its hepatocarcinogenicity is linked to sustained DNA replication rather than peroxisome proliferation alone .

- Thieno-pyrimidines (e.g., ) show promise in oncology due to their kinase-inhibitory properties.

- Pyrazolo-pyrimidines (e.g., ) are versatile scaffolds for antiviral and anti-inflammatory agents.

Physical and Chemical Properties

Key Observations :

- Methoxymethyl groups (e.g., ) reduce crystallinity, enhancing solubility in organic solvents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。